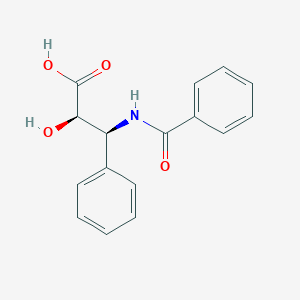

N-Benzoyl-(2R,3S)-3-phenylisoserine

Übersicht

Beschreibung

N-Benzoyl-(2R,3S)-3-phenylisoserine is a chiral compound that plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of the anticancer drug paclitaxel. This compound is characterized by its unique stereochemistry, which is essential for its biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzoyl-(2R,3S)-3-phenylisoserine can be synthesized through several methods. One common approach involves the stereoselective microbial or enzymatic reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This process utilizes specific microbial cultures such as Hansenula polymorpha and Candida fabianii, which effectively reduce the keto compound to the desired alcohol with high enantiomeric excess .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step chemical processes starting from chiral imines and ketene acetals. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzoyl-(2R,3S)-3-phenylisoserine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alcohol using microbial cultures or chemical reducing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Microbial Cultures: Hansenula polymorpha and Candida fabianii for stereoselective reduction.

Chemical Reducing Agents: Sodium borohydride or lithium aluminum hydride for chemical reduction.

Major Products Formed

The major product formed from the reduction of this compound is its corresponding alcohol, which is a key intermediate in the synthesis of paclitaxel .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Building Block

N-Benzoyl-(2R,3S)-3-phenylisoserine serves as a chiral auxiliary in organic synthesis. It is crucial for introducing specific stereochemistry during reactions, which is essential for synthesizing biologically active compounds. Its utility in peptide synthesis highlights its importance in creating peptides with desired biological activities.

Peptide Synthesis

The compound is employed in the synthesis of peptides, which are vital for studying biological processes and developing new pharmaceuticals. By introducing chirality at the beta-carbon position of amino acids, it ensures that the final peptides possess the necessary three-dimensional structures required for their functions .

Biological Applications

Anticancer Activity

this compound is a key intermediate in the synthesis of paclitaxel (Taxol) , an important anticancer drug. It stabilizes microtubules and prevents their depolymerization during cell division, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a potent agent against various cancers, including ovarian and breast cancer.

Antimalarial Activity

Recent studies have demonstrated that hybrid compounds incorporating this compound exhibit significant antiplasmodial activity against Plasmodium falciparum. These hybrids were found to be more effective than traditional antimalarial drugs like dihydroartemisinin, showcasing the potential of this compound in treating malaria .

Industrial Applications

This compound is utilized in the large-scale production of pharmaceuticals , ensuring the availability of essential drugs. Its role as a precursor in synthesizing complex organic molecules makes it indispensable in pharmaceutical manufacturing .

Case Studies

Wirkmechanismus

The mechanism of action of N-Benzoyl-(2R,3S)-3-phenylisoserine involves its role as an intermediate in the synthesis of paclitaxel. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The presence of the chiral side chain in this compound is essential for the biological activity of paclitaxel .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Benzoyl-(2R,3S)-3-phenylisoserine ethyl ester: Another intermediate in the synthesis of paclitaxel with similar stereochemistry.

This compound methyl ester: A methyl ester derivative used in similar applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which is crucial for its role in the synthesis of paclitaxel. Its ability to be synthesized through both microbial and chemical methods also adds to its versatility and importance in pharmaceutical research and production .

Biologische Aktivität

N-Benzoyl-(2R,3S)-3-phenylisoserine, commonly referred to as the C-13 side chain of Taxol (paclitaxel), is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of cancer therapy and antimalarial properties. This article provides a comprehensive overview of its biological activities, synthesis, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 285.295 g/mol

- Melting Point : 169-172 °C

- Density : 1.316 g/cm³

- Boiling Point : 580.7 °C at 760 mmHg

The structure consists of a benzoyl group attached to a (2R,3S)-3-phenylisoserine backbone, which is crucial for its biological activity .

Antitumor Activity

This compound plays a critical role in the antitumor activity of Taxol. Research indicates that this compound contributes significantly to the overall efficacy of Taxol by enhancing its ability to stabilize microtubules, which is essential for inhibiting cancer cell proliferation. The mechanism by which it exerts its effects includes:

- Microtubule Stabilization : By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, thus disrupting mitotic spindle formation during cell division.

A study highlighted that hybrid compounds incorporating this compound demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard treatments .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 0.5 | MCF-7 (breast cancer) |

| Taxol | 0.1 | MCF-7 |

| Hybrid Compound A | 0.03 | MCF-7 |

Antimalarial Activity

Recent studies have also explored the antimalarial properties of this compound. It has been found that when hybridized with artemisinin derivatives, the resulting compounds exhibit potent antiplasmodial activity against Plasmodium falciparum strains.

Key Findings:

- In Vitro Efficacy : Hybrid compounds showed IC values in the nanomolar range against chloroquine-resistant strains of P. falciparum.

- Selectivity Index : The selectivity index was favorable compared to traditional antimalarials like chloroquine and artemisinin.

| Hybrid Compound | IC (nM) | Strain |

|---|---|---|

| Compound A | 20 | K1 |

| Compound B | 25 | W2 |

These findings suggest that this compound can serve as a scaffold for designing new antimalarial agents .

Case Studies

- Taxol Efficacy Enhancement : A study demonstrated that modifying the C-13 side chain with this compound led to improved pharmacokinetic properties and enhanced therapeutic outcomes in animal models.

- Hybrid Compounds Against Malaria : In a series of experiments involving hybridization with artemisinin derivatives, compounds incorporating this compound exhibited superior efficacy compared to their non-hybrid counterparts.

Eigenschaften

IUPAC Name |

(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJVYOWKYPNSTK-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157433 | |

| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132201-33-3 | |

| Record name | (2R,3S)-N-Benzoyl-3-phenylisoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132201-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132201333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-(2R,3S)-3-phenylisoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998Q2WJCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Benzoyl-(2R,3S)-3-phenylisoserine important in pharmaceutical research?

A1: This compound is a key component of paclitaxel, a potent anti-cancer drug used to treat various cancers. Its presence is crucial for paclitaxel's biological activity. []

Q2: What are the common synthetic approaches to obtain this compound?

A2: Researchers have explored various synthetic routes, including:

- Classical Resolution: A practical and cost-effective method using readily available starting materials and a resolution technique to isolate the desired enantiomer. []

- Chiral Ester Enolate-Imine Condensation: This highly efficient asymmetric synthesis utilizes chiral β-lactams as intermediates to achieve high enantiomeric excess. [, ]

- Oxidative Cleavage of Alkene Precursors: This approach employs oxidants like KMnO4-NaIO4-K2CO3 to cleave alkene precursors, offering an efficient and scalable route. []

- Asymmetric Aminohydroxylation: This method utilizes osmium-catalyzed asymmetric aminohydroxylation with chiral ligands to synthesize the side chain precursor from isopropyl trans-cinnamate. []

Q3: Can enzymes be used in the synthesis of this compound?

A3: Yes, chemoenzymatic approaches incorporating enzymes like nitrile hydratases and nitrilases have shown promise in selectively hydrolyzing specific precursors to yield the desired side chain. []

Q4: Has this compound been found in nature?

A4: Yes, surprisingly, this compound was isolated from the needles of the Himalayan Taxus baccata, marking the first report of its natural occurrence. []

Q5: Are there any alternative synthetic strategies being investigated for this compound?

A5: Research is constantly evolving. While the provided articles highlight prevalent methods, exploring alternative approaches like chemoenzymatic synthesis with different enzymes and microorganisms is an active area of study. [, ]

Q6: How do researchers ensure the purity and quality of the synthesized this compound?

A6: Advanced analytical techniques like Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are employed to identify and quantify impurities in both the synthesized compound and the final drug product. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.